2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide
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Overview
Description
2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a dibromopyridinyl group, and a propanoic acid moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce bromine atoms at the 2 and 3 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The dibromopyridine is then subjected to amination, where an amino group is introduced at the 2-position. This can be done using ammonia (NH3) or an amine in the presence of a suitable catalyst.
Formation of Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a reaction with acrylonitrile followed by hydrolysis to form the propanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and amination processes. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dibromopyridinyl group, potentially removing one or both bromine atoms.
Substitution: The bromine atoms in the dibromopyridinyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Debrominated pyridine derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.
Scientific Research Applications
2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide exerts its effects depends on its interaction with molecular targets. The amino group and the dibromopyridinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The propanoic acid group may also play a role in binding to specific sites on proteins or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(2-bromopyridin-4-yl)propanoic acid: Lacks the second bromine atom, which may affect its reactivity and biological activity.
2-amino-3-(3-bromopyridin-4-yl)propanoic acid: Bromine atom is positioned differently, potentially altering its chemical properties and interactions.
2-amino-3-(2,3-dichloropyridin-4-yl)propanoic acid: Chlorine atoms replace bromine, which can influence its reactivity and biological effects.
Uniqueness
2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is unique due to the presence of two bromine atoms on the pyridine ring, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for specific research applications where such properties are desired.
Properties
CAS No. |
2742652-30-6 |
---|---|
Molecular Formula |
C8H10Br4N2O2 |
Molecular Weight |
485.8 |
Purity |
95 |
Origin of Product |
United States |
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